molecular formula C14H18ClNO2 B13979383 Benzyl 4-chloro-4-methylpiperidine-1-carboxylate

Benzyl 4-chloro-4-methylpiperidine-1-carboxylate

Cat. No.: B13979383
M. Wt: 267.75 g/mol
InChI Key: GGJQHVYBCVLYSI-UHFFFAOYSA-N
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Description

Benzyl 4-chloro-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-chloro-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-chloro-4-methylpiperidine with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-chloro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl 4-chloro-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-chloro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • Benzyl 4-methylenepiperidine-1-carboxylate
  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • N-(4-Methylbenzoyl)-4-benzylpiperidine

Comparison: Benzyl 4-chloro-4-methylpiperidine-1-carboxylate is unique due to the presence of the chloro and methyl groups on the piperidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

benzyl 4-chloro-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H18ClNO2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

GGJQHVYBCVLYSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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